molecular formula C13H18F2N2O B13724909 4-(3,3-Difluoropyrrolidin-1-yl)-3-isopropoxyaniline

4-(3,3-Difluoropyrrolidin-1-yl)-3-isopropoxyaniline

Cat. No.: B13724909
M. Wt: 256.29 g/mol
InChI Key: LWKAAMWFNZCOLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,3-Difluoropyrrolidin-1-yl)-3-isopropoxyaniline is an organic compound that features a pyrrolidine ring substituted with two fluorine atoms and an aniline moiety substituted with an isopropoxy group

Preparation Methods

The synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)-3-isopropoxyaniline typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced via fluorination reactions, which can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the Aniline Moiety: The aniline moiety is introduced through a nucleophilic substitution reaction, where the pyrrolidine ring acts as the nucleophile.

    Substitution with Isopropoxy Group: The isopropoxy group is introduced via an etherification reaction, typically using isopropyl alcohol and a suitable catalyst.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-(3,3-Difluoropyrrolidin-1-yl)-3-isopropoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms or the isopropoxy group can be replaced by other nucleophiles.

    Coupling Reactions: The aniline moiety can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

Scientific Research Applications

4-(3,3-Difluoropyrrolidin-1-yl)-3-isopropoxyaniline has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders or cancer.

    Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials, such as polymers or liquid crystals.

    Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 4-(3,3-Difluoropyrrolidin-1-yl)-3-isopropoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms and isopropoxy group can enhance its binding affinity and selectivity towards these targets. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 4-(3,3-Difluoropyrrolidin-1-yl)-3-isopropoxyaniline include:

    4-(3,3-Difluoropyrrolidin-1-yl)piperidine: This compound features a piperidine ring instead of an aniline moiety, which may result in different chemical and biological properties.

    4-(3,3-Difluoropyrrolidin-1-yl)aniline: This compound lacks the isopropoxy group, which may affect its reactivity and binding affinity.

    3-(3,3-Difluoropyrrolidin-1-yl)-4-methoxyaniline: This compound has a methoxy group instead of an isopropoxy group, which may influence its chemical behavior and applications.

Properties

Molecular Formula

C13H18F2N2O

Molecular Weight

256.29 g/mol

IUPAC Name

4-(3,3-difluoropyrrolidin-1-yl)-3-propan-2-yloxyaniline

InChI

InChI=1S/C13H18F2N2O/c1-9(2)18-12-7-10(16)3-4-11(12)17-6-5-13(14,15)8-17/h3-4,7,9H,5-6,8,16H2,1-2H3

InChI Key

LWKAAMWFNZCOLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)N)N2CCC(C2)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.